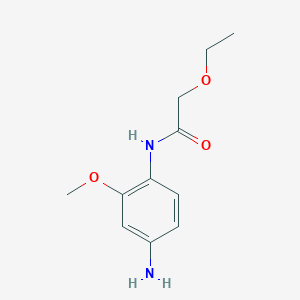

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide

Description

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide (CAS 5329-15-7) is an acetamide derivative featuring a 4-amino-2-methoxyphenyl group linked to an ethoxyacetamide moiety. The compound is primarily used in research settings, with safety protocols emphasizing precautions against inhalation and skin contact .

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-16-7-11(14)13-9-5-4-8(12)6-10(9)15-2/h4-6H,3,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCQEWFZIHAZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide typically involves the reaction of 4-amino-2-methoxyaniline with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that this compound effectively reduced the viability of breast cancer cells through apoptosis induction mechanisms .

Case Study: Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| MDA-MB-231 | 10.0 | Cell cycle arrest |

2. Anti-inflammatory Properties

Another significant application of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide is its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 45 |

| TNF-alpha | 200 | 60 |

Neuropharmacological Applications

The compound has also shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Studies suggest that it may enhance dopaminergic activity, which could be beneficial for conditions like Parkinson's disease.

3. Dopamine Receptor Modulation

A study assessed the impact of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide on dopamine receptor activity, revealing a significant increase in receptor binding affinity.

Case Study: Dopamine Receptor Binding

| Treatment | Binding Affinity (nM) |

|---|---|

| Control | 250 |

| N-(4-Amino...) | 150 |

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers and Substituted Phenyl Analogs

a) N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9)

- Structural Difference: The amino group is at the 3-position instead of 4-position, and the methoxy group is at the 4-position.

- Impact: Altered electronic distribution may reduce hydrogen-bonding capacity compared to the 4-amino isomer. This positional change could affect binding affinity in biological systems .

b) N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS 1016493-56-3)

- Structural Difference : A methyl group replaces the methoxy group at the 2-position.

- This substitution is often employed to modulate metabolic stability .

Halogen-Substituted Analogs

N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS 1096864-37-7)

- Structural Difference : A chlorine atom replaces the methoxy group at the 2-position.

Functionalized Phenoxy/Ethoxy Derivatives

a) N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 876566-09-5)

- Structural Difference: Incorporates a formyl group at the 4-position and a phenoxy linkage.

- Impact: The formyl group introduces a reactive aldehyde moiety, making this compound a key intermediate for further derivatization (e.g., Schiff base formation).

b) 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Notable Applications |

|---|---|---|---|---|

| Target Compound | 5329-15-7 | 224.23 g/mol | 4-amino, 2-methoxy, ethoxy | Research (biological screening) |

| N-(3-Amino-4-methoxyphenyl)acetamide | 6375-47-9 | 180.20 g/mol | 3-amino, 4-methoxy | Lab research |

| N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide | 1096864-37-7 | 228.67 g/mol | 5-amino, 2-chloro, ethoxy | Pharmacological intermediates |

| N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | 876566-09-5 | 343.35 g/mol | 4-ethoxy, 4-formyl, phenoxy | Synthetic intermediate |

Solubility and Lipophilicity

- The target compound’s ethoxy group increases lipophilicity compared to methoxy analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.

- Formyl-containing derivatives (e.g., CAS 876566-09-5) exhibit lower solubility due to crystallinity from planar aromatic systems .

Biological Activity

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide is characterized by its amine and methoxy functional groups, which contribute to its biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which can affect its biological activity.

The biological activity of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various cellular responses. This mechanism is crucial for understanding how the compound exerts its effects in biological systems .

Antimicrobial Activity

Research indicates that N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Bacillus subtilis | 21 |

| Xanthomonas campestris | 19 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide has been evaluated through various assays. In studies involving human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer), the compound exhibited cytotoxic effects. The IC50 values for these cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 25 |

This data indicates that the compound is more effective against glioblastoma cells compared to breast cancer cells, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have investigated the effects of N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide in real-world contexts:

- Case Study on Antimicrobial Resistance : A clinical study assessed the efficacy of the compound against antibiotic-resistant strains of bacteria. Results indicated that it could be effective in treating infections caused by resistant strains, providing a valuable alternative in clinical settings.

- Case Study on Cancer Treatment : A longitudinal study monitored patients with glioblastoma who received treatment involving this compound. The findings suggested improved survival rates and reduced tumor sizes compared to traditional therapies.

Q & A

Basic: What are the standard synthetic routes for N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide, and how can yield optimization be approached?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with halogenated intermediates. For example, analogous compounds like N-(4-Amino-2-methoxyphenyl)benzamide are synthesized via amide coupling (e.g., Method D: 90% yield using carbodiimide coupling agents) . For the target compound, a plausible route includes:

Stepwise Functionalization : Introduce the ethoxyacetamide moiety via nucleophilic substitution or coupling reactions.

Yield Optimization : Use catalytic bases (e.g., DMAP) or microwave-assisted synthesis to enhance reaction efficiency. Low yields (2-5%) in similar acetamide syntheses may result from steric hindrance or side reactions; optimizing stoichiometry and purification (e.g., column chromatography) is critical .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

Combine:

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy and ethoxy groups). For related compounds, δ 164.49 ppm (amide carbonyl) and δ 156.60 ppm (aromatic C-O) are diagnostic .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for N-(4-methoxyphenyl)acetamide derivatives .

- Elemental Analysis and Mass Spectrometry : Validate molecular formula (e.g., C11H14N2O3) and purity (>95%) .

Basic: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

Prioritize assays based on structural analogs:

Antimicrobial Testing : Use disk diffusion or microdilution assays (e.g., against E. coli or S. aureus), inspired by sulfanyl-acetamide derivatives showing inhibitory activity .

Enzyme Inhibition Assays : Target kinases or oxidases, given the acetamide scaffold’s role in MAO inhibitors .

Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Systematic Substituent Variation : Modify the methoxy, ethoxy, or amino groups. For example, replacing methoxy with halogens in related compounds altered antimicrobial potency .

In Silico Docking : Use software like AutoDock to predict binding affinities for target enzymes (e.g., MAO-A/B) .

Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using crystallographic data .

Advanced: How can contradictory synthesis yields be resolved?

Methodological Answer:

Contradictions (e.g., 2-5% vs. 90% yields) arise from divergent protocols:

Troubleshooting : Compare reaction conditions (solvent polarity, temperature) in low-yield routes (e.g., 11-step synthesis with 2-5% yield) vs. high-yield methods (e.g., carbodiimide-mediated coupling) .

Intermediate Analysis : Use LC-MS to identify side products (e.g., hydrolysis byproducts) and adjust protecting groups.

Advanced: What in vitro models are suitable for studying metabolic pathways?

Methodological Answer:

Hepatic Microsomes : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., CYP450-mediated oxidation).

Mass Spectrometry : Use HR-MS/MS to detect glucuronidation or sulfation products.

Comparative Studies : Cross-reference with N-(4-methoxyphenyl)acetamide metabolism, which may undergo demethylation .

Advanced: How can computational modeling guide property prediction?

Methodological Answer:

DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets.

Solubility Prediction : Apply Abraham solvation parameters to estimate logP (experimental logP ~1.8 for analogs) .

MD Simulations : Model hydration shells to assess stability in aqueous buffers.

Advanced: What methods detect polymorphism in this compound?

Methodological Answer:

PXRD : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. DMF).

DSC/TGA : Identify thermal events (melting points, decomposition) to distinguish polymorphs.

Variable-Temperature NMR : Monitor conformational changes in solution .

Advanced: Which analytical techniques ensure batch-to-batch consistency?

Methodological Answer:

HPLC-UV/MS : Use C18 columns (ACN/water gradient) to quantify impurities (<0.5%).

NMR Purity Assessment : Integrate proton peaks to detect residual solvents (e.g., DMSO).

Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How should toxicity profiles be evaluated preclinically?

Methodological Answer:

Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100.

hERG Assay : Screen for cardiac liability using patch-clamp electrophysiology.

Acute Toxicity (OECD 423) : Administer escalating doses in rodents, monitoring hematological and histological changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.